Bienvenue dans la boutique en ligne BenchChem!

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide

Triple-negative breast cancer Tubulin polymerization inhibitor Colchicine binding site

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide (CAS 929372-27-0) is a fully synthetic small molecule (MW 375.38 g/mol, C₂₂H₁₇NO₅) belonging to the 2-aroyl-3-methylbenzofuran-6-carboxamide subclass. This compound incorporates a 3‑methoxybenzoyl substituent at the 2‑position, a 3‑methyl group on the benzofuran core, and a furan‑2‑carboxamide moiety at the 6‑position, a specific substitution pattern that distinguishes it from other benzofuran‑based screening candidates.

Molecular Formula C22H17NO5
Molecular Weight 375.4 g/mol
CAS No. 929372-27-0
Cat. No. B6511233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide
CAS929372-27-0
Molecular FormulaC22H17NO5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C22H17NO5/c1-13-17-9-8-15(23-22(25)18-7-4-10-27-18)12-19(17)28-21(13)20(24)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25)
InChIKeyUXHHYIZMIOSRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide (CAS 929372-27-0): A Differentiated Benzofuran Carboxamide for Anticancer Procurement


N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide (CAS 929372-27-0) is a fully synthetic small molecule (MW 375.38 g/mol, C₂₂H₁₇NO₅) belonging to the 2-aroyl-3-methylbenzofuran-6-carboxamide subclass . This compound incorporates a 3‑methoxybenzoyl substituent at the 2‑position, a 3‑methyl group on the benzofuran core, and a furan‑2‑carboxamide moiety at the 6‑position, a specific substitution pattern that distinguishes it from other benzofuran‑based screening candidates [1]. Preliminary functional profiling indicates that 929372-27-0 engages tubulin polymerization dynamics and the colchicine binding site, with reported antiproliferative activity against human breast (MDA‑MB‑231, MCF‑7) and lung (A549) cancer cell lines .

Why Generic Benzofuran Carboxamides Cannot Substitute for 929372-27-0 in Targeted Research


Within the benzofuran‑2‑carboxamide chemotype, even minor modifications to the aroyl substituent or the carboxamide terminus can dramatically alter target engagement, potency, and selectivity profiles. Literature precedent demonstrates that shifting a methoxy group from the 4‑ to the 3‑position on the benzoyl ring can invert kinase selectivity or abolish tubulin binding [1]. Similarly, replacing the furan‑2‑carboxamide with a phenylamide or sulfonamide yields compounds that preferentially inhibit NF‑κB or PI3K rather than tubulin [2]. Consequently, sourcing an analog with the same benzofuran scaffold but a different substitution pattern (e.g., the 4‑methoxy or 4‑chloro congener) carries a high risk of irreproducible biological results, lost screening investment, and invalid SAR conclusions in follow‑up medicinal chemistry programs [3].

Quantitative Differentiation Evidence for 929372-27-0 Versus Closest Chemical Analogs


Antiproliferative Potency in Triple-Negative Breast Cancer (MDA-MB-231): 3‑Methoxy vs. 4‑Methoxy Isomer

In head‑to‑head screening reported on BenchChem, 929372‑27‑0 (3‑OCH₃ isomer) inhibits MDA‑MB‑231 proliferation with an IC₅₀ of 4.6 µM, whereas the 4‑methoxy analog (CAS 921104‑93‑0) shows no reported potency in the same assay panel, suggesting that the meta‑methoxy substitution pattern is critical for antiproliferative activity in this cell line . While these data originate from a single screening dataset and require independent validation, the absence of comparable activity for the 4‑methoxy congener represents a measurable SAR divergence.

Triple-negative breast cancer Tubulin polymerization inhibitor Colchicine binding site

Tubulin Polymerization Inhibition: Functional Annotation Versus Inactive 4‑Chloro Analog

929372‑27‑0 is annotated as an inhibitor of tubulin polymerization and a colchicine‑binding site ligand in functional screening panels, whereas the 4‑chlorobenzoyl analog (CAS 923165‑19‑9) is marketed solely as a synthetic building block with no publicly disclosed tubulin‑related bioactivity . This functional dichotomy is consistent with structure‑activity relationships observed in 2‑aroylbenzofuran series, where electron‑donating substituents (e.g., OCH₃) on the benzoyl ring favor tubulin engagement while electron‑withdrawing groups (e.g., Cl) redirect activity toward kinase or NF‑κB pathways [1].

Microtubule destabilizer Antimitotic agent Colchicine-site ligand

Selectivity Profile: Differential Activity Across Breast Cancer Subtypes (MCF‑7 vs. MDA‑MB‑231)

Available screening data indicate that 929372‑27‑0 exhibits nearly equipotent activity against MCF‑7 (IC₅₀ 4.5 µM) and MDA‑MB‑231 (IC₅₀ 4.6 µM) . In contrast, many benzofuran‑2‑carboxamide derivatives reported in the literature display significant subtype bias; for example, compound 4b from the isobenzofuran‑5‑carboxamide series shows a 2‑fold selectivity difference between MCF‑7 (IC₅₀ 36 µM) and MDA‑MB‑231 (IC₅₀ 40 µM), while benzofuran‑pyrazole hybrids can exhibit >100‑fold selectivity for MCF‑7 over MDA‑MB‑231 [1]. The balanced potency of 929372‑27‑0 across basal and luminal breast cancer subtypes suggests a mechanism less dependent on hormone receptor status, which is advantageous for screening in heterogeneous breast cancer panels.

Breast cancer subtype selectivity Luminal vs. basal Hormone receptor status

Structural Differentiation: 3‑Methoxybenzoyl as a Pharmacophoric Discriminator in Compound Libraries

Among the commercially available 2‑aroyl‑3‑methyl‑1‑benzofuran‑6‑yl furan‑2‑carboxamide congeners, only the 3‑methoxy isomer (929372‑27‑0) places the methoxy group at the meta position of the benzoyl ring . The 4‑methoxy (para) and 3,4‑dimethoxy analogs are synthetically accessible but produce different electrostatic potential surfaces and hydrogen‑bond acceptor geometries, which computational docking studies predict will alter binding poses at the colchicine site of β‑tubulin [1]. This structural feature provides a unique vector for fragment‑based or structure‑guided optimization that is not accessible with the other commercially available members of this congeneric series.

Structure-activity relationship Meta-substitution effect Library design

Recommended Procurement Scenarios for N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide (929372-27-0)


Primary Phenotypic Screening in Triple‑Negative Breast Cancer (TNBC) Models

929372-27-0 is appropriate as a starting hit for TNBC phenotypic screens because it demonstrates low‑micromolar potency (IC₅₀ 4.6 µM) against MDA‑MB‑231 cells, a widely used TNBC model, with a tubulin polymerization inhibition mechanism that is well precedented in anticancer chemotherapy .

SAR‑by‑Catalog Exploration of the Benzofuran‑2‑aroyl Subpocket

Procurement of 929372-27-0 enables systematic comparison with the 4‑methoxy, 4‑chloro, and 3,4‑dimethoxy congeners, allowing medicinal chemists to directly assess the contribution of the meta‑methoxy pharmacophore to antiproliferative activity and tubulin engagement .

Colchicine‑Site Tubulin Probe in Mechanistic Studies

The compound's annotated colchicine‑binding inhibition activity supports its use as a small‑molecule probe for studying microtubule dynamics, mitotic arrest, and apoptosis induction in cancer cell lines, particularly when benchmarked against known colchicine‑site ligands such as combretastatin A‑4 .

Compound Library Enrichment for Diversity‑Oriented Synthesis Programs

The unique 3‑methoxybenzoyl‑3‑methyl‑benzofuran‑6‑furancarboxamide scaffold offers a topological diversity element that complements existing benzofuran sub‑libraries, making it valuable for hit‑finding campaigns seeking novel chemotypes with tubulin‑targeting potential .

Quote Request

Request a Quote for N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.